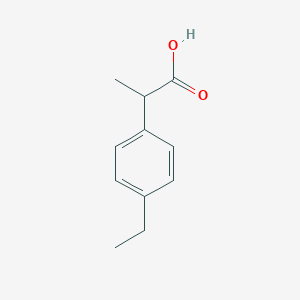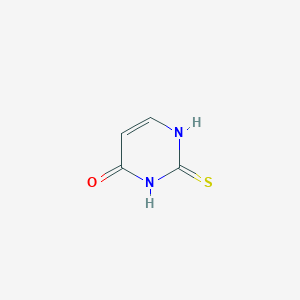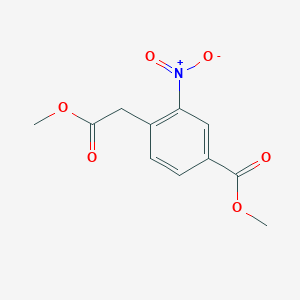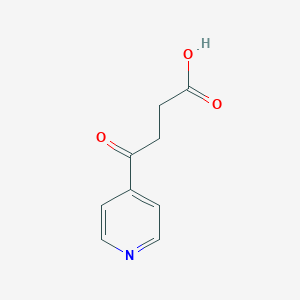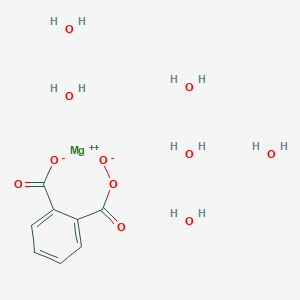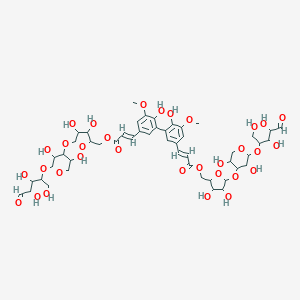
Ddfaxx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ddfaxx is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of Ddfaxx is not yet fully understood, but researchers have identified several potential targets. One of the primary targets is the immune system, where Ddfaxx has been shown to modulate the activity of immune cells. Additionally, Ddfaxx has been shown to affect various signaling pathways, including those involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Ddfaxx has several biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Additionally, Ddfaxx has been shown to affect the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ddfaxx has several advantages for lab experiments, including its potent biological activity and relative ease of synthesis. However, there are also limitations to using Ddfaxx in lab experiments, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on Ddfaxx. One potential area of research is in the development of new drugs based on the structure of Ddfaxx. Additionally, further research is needed to fully understand the mechanism of action of Ddfaxx and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of Ddfaxx, which will be essential for its eventual use in humans.
Conclusion
Ddfaxx is a promising compound that has several potential applications in scientific research. This compound has been studied extensively, and researchers have identified several mechanisms of action that make it a promising candidate for further investigation. While there are still many unanswered questions about Ddfaxx, its potential applications in drug discovery and disease treatment make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis method of Ddfaxx involves a complex process that requires several steps. The starting material for this process is typically a readily available compound that undergoes a series of reactions to produce the final product. The synthesis method is often optimized to achieve high yields and purity, which is essential for further research and development.
Applications De Recherche Scientifique
Ddfaxx has several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. This compound has been shown to have potent biological activity, making it a potential candidate for the development of new drugs. Additionally, Ddfaxx has been studied for its anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
Propriétés
Numéro CAS |
138935-21-4 |
|---|---|
Nom du produit |
Ddfaxx |
Formule moléculaire |
C50H66O32 |
Poids moléculaire |
1179 g/mol |
Nom IUPAC |
[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-[3-[5-[(E)-3-[[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methoxy]-3-oxoprop-1-enyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C50H66O32/c1-71-27-9-19(3-5-33(59)73-17-31-39(65)41(67)49(79-31)81-45-25(57)15-75-47(43(45)69)77-29(13-53)37(63)23(55)11-51)7-21(35(27)61)22-8-20(10-28(72-2)36(22)62)4-6-34(60)74-18-32-40(66)42(68)50(80-32)82-46-26(58)16-76-48(44(46)70)78-30(14-54)38(64)24(56)12-52/h3-12,23-26,29-32,37-50,53-58,61-70H,13-18H2,1-2H3/b5-3+,6-4+ |
Clé InChI |
ASJZDRUJXHTJJG-GGWOSOGESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)/C=C/C(=O)OCC3OC(C(C3O)O)OC4C(C(OCC4O)OC(C(O)C(O)C=O)CO)O)OC)O)/C=C/C(=O)OCC5OC(C(C5O)O)OC6C(C(OCC6O)OC(C(O)C(O)C=O)CO)O |
SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)OCC3C(C(C(O3)OC4C(COC(C4O)OC(CO)C(C(C=O)O)O)O)O)O)OC)O)C=CC(=O)OCC5C(C(C(O5)OC6C(COC(C6O)OC(CO)C(C(C=O)O)O)O)O)O |
Synonymes |
5,5'-di-O-(diferul-9,9'-dioyl)arabinofuranosyl-(1-3)-xylopyranosyl-(1-4)-xylopyranose DDFAXX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



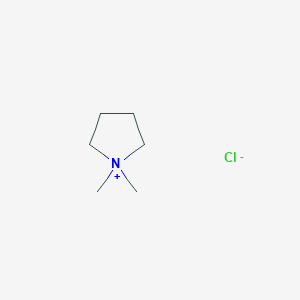
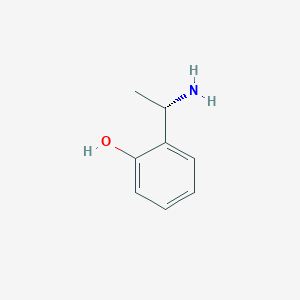
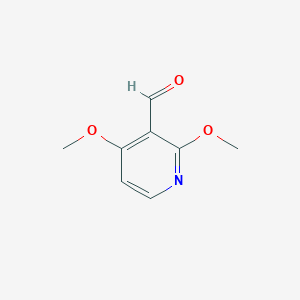

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)


![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
